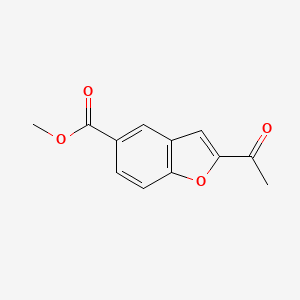

Methyl 2-acetylbenzofuran-5-carboxylate

Description

The Benzofuran (B130515) Scaffold: Significance in Organic and Medicinal Chemistry

The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a cornerstone in the fields of organic and medicinal chemistry. bldpharm.com Its unique structural and electronic properties have made it a privileged core in a vast array of biologically active molecules.

The exploration of benzofuran chemistry dates back to the 19th century, with early investigations centered on compounds isolated from natural sources like coal tar. researchgate.net The first synthesis of the parent benzofuran ring is credited to Perkin in 1870. acs.org Since its discovery, the benzofuran nucleus has captivated the interest of chemists, leading to the development of numerous synthetic methodologies for its construction and functionalization. acs.org This enduring interest is a testament to the scaffold's versatility and its continuous relevance in contemporary chemical research.

Benzofuran derivatives are renowned for their diverse and potent pharmacological activities. nih.gov The inherent bioactivity of this scaffold has led to its incorporation into a multitude of therapeutic agents. nih.gov Extensive research has demonstrated that compounds containing the benzofuran motif exhibit a wide range of biological effects, underscoring their importance in drug discovery and development.

Table 1: Pharmacological Activities of Benzofuran Derivatives

| Pharmacological Activity | Description |

|---|---|

| Antimicrobial | Effective against a variety of bacterial and fungal strains. nih.gov |

| Anticancer | Shows cytotoxic activity against various cancer cell lines. nih.gov |

| Anti-inflammatory | Possesses properties that can reduce inflammation. |

| Antiviral | Exhibits activity against certain types of viruses. |

| Antioxidant | Capable of neutralizing harmful free radicals. |

| Antidiabetic | Shows potential in regulating blood sugar levels. |

This table is for informational purposes and is not exhaustive.

The benzofuran ring system is a recurring motif in a plethora of natural products, particularly those derived from plants. rsc.org Its presence in these naturally occurring molecules often contributes significantly to their biological activity. rsc.org Inspired by nature, synthetic chemists have extensively utilized the benzofuran scaffold to design and create novel molecules with tailored properties for various applications, from pharmaceuticals to materials science.

Research Focus on Methyl 2-acetylbenzofuran-5-carboxylate

While the broader family of benzofurans has been extensively studied, specific derivatives such as Methyl 2-acetylbenzofuran-5-carboxylate remain largely uncharacterized in publicly available scientific literature. This section will position the compound within its subfamily and discuss the rationale for its potential academic investigation based on the known properties of related structures.

Methyl 2-acetylbenzofuran-5-carboxylate belongs to the benzofuran carboxylate subfamily, which are benzofuran derivatives containing a carboxylic acid or ester functional group. The presence of the carboxylate group, in this case, a methyl ester at the 5-position of the benzene ring, can significantly influence the molecule's polarity, solubility, and ability to interact with biological targets. The 2-acetyl group is another key feature, known to be a versatile synthetic handle and a contributor to the biological activity of other heterocyclic compounds.

Despite the current lack of specific research, there is a strong rationale for the academic investigation of Methyl 2-acetylbenzofuran-5-carboxylate. The combination of the benzofuran core, a 2-acetyl group, and a 5-carboxylate ester presents a unique chemical entity with potential for novel biological activity and application in organic synthesis.

The 2-acetylbenzofuran (B162037) moiety is a known precursor for the synthesis of more complex heterocyclic systems, such as chalcones and pyrazoles, which themselves have interesting pharmacological properties. researchgate.net Furthermore, benzofuran-2-carboxylate derivatives have been explored for their antimicrobial activities. niscair.res.in The specific substitution pattern of Methyl 2-acetylbenzofuran-5-carboxylate could lead to unique structure-activity relationships, making it a candidate for screening in various biological assays. Academic research into its synthesis, reactivity, and biological properties would contribute valuable knowledge to the field of heterocyclic chemistry and medicinal chemistry.

Overview of Current Research Landscape and Gaps

The research landscape for benzofuran derivatives is both broad and deep. Numerous studies have focused on the synthesis of novel benzofuran compounds and the evaluation of their pharmacological potential. rsc.orgmdpi.com Synthetic strategies are continually being developed, utilizing methods such as palladium-catalyzed reactions, cyclizations, and multicomponent reactions to build the benzofuran core and introduce a variety of substituents. nih.gov

The biological activities of benzofurans are a major focus of current research. Scientists have synthesized and tested libraries of benzofuran derivatives for their efficacy as:

Anticancer agents: Many substituted benzofurans have shown potent activity against various cancer cell lines. mdpi.com

Antimicrobial agents: The benzofuran scaffold is a key component in compounds designed to combat bacterial and fungal infections. nih.gov

Antioxidants: Certain benzofuran esters and carboxamides have been noted for their antioxidant properties. rsc.org

Antiviral compounds: Research has explored benzofuran derivatives for their potential to inhibit viral replication. rsc.org

Despite this extensive research into the broader class of benzofurans, there is a significant and notable gap in the scientific literature concerning Methyl 2-acetylbenzofuran-5-carboxylate specifically. A thorough review of published research reveals a lack of studies detailing its synthesis, chemical properties, or biological activity. While its constituent parts—the 2-acetylbenzofuran core and the benzofuran-5-carboxylate moiety—are found in various researched molecules, the specific combination represented by this compound remains largely unexplored. mdpi.comresearchgate.net

This absence of data presents both a challenge and an opportunity. The lack of published findings means that its potential as a therapeutic agent or a synthetic intermediate is currently unknown. It represents a novel chemical entity for future investigation. Research into its synthesis could provide new methodological insights, and screening for biological activity could uncover unique pharmacological properties, thereby filling a clear gap in the current understanding of benzofuran chemistry.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| Methyl 2-acetylbenzofuran-5-carboxylate |

Structure

3D Structure

Properties

Molecular Formula |

C12H10O4 |

|---|---|

Molecular Weight |

218.20 g/mol |

IUPAC Name |

methyl 2-acetyl-1-benzofuran-5-carboxylate |

InChI |

InChI=1S/C12H10O4/c1-7(13)11-6-9-5-8(12(14)15-2)3-4-10(9)16-11/h3-6H,1-2H3 |

InChI Key |

SRPYVGHZFOSLGB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC2=C(O1)C=CC(=C2)C(=O)OC |

Origin of Product |

United States |

Chemical Reactivity and Transformations of Methyl 2 Acetylbenzofuran 5 Carboxylate and Its Core Scaffolds

Reactivity of the Benzofuran (B130515) Nucleus

The benzofuran ring system is prone to a variety of reactions, including substitutions on the benzene (B151609) part of the nucleus and additions or cleavage of the furan (B31954) ring.

Electrophilic Substitution Reactions on the Benzene Ring

The benzofuran ring is generally susceptible to electrophilic substitution. Theoretical calculations and experimental results show that the electron density is highest at the C2 and C3 positions of the furan ring, making these the preferred sites of attack for electrophiles. chemicalbook.comstackexchange.comechemi.com When the C2 position is occupied, as in the case of Methyl 2-acetylbenzofuran-5-carboxylate, electrophilic attack would be directed to the C3 position. chemicalbook.com

However, electrophilic substitution on the benzene ring is also possible, though generally requiring more forcing conditions. The regiochemical outcome is governed by the directing effects of the fused furan ring and the substituents on the benzene ring. For Methyl 2-acetylbenzofuran-5-carboxylate, the fused ring system and the electron-withdrawing acetyl and methyl carboxylate groups will influence the position of any further substitution on the benzene portion. The directing effects can be complex, but typically, electrophilic attack on the benzene ring of a benzofuran is directed to the C4, C5, C6, and C7 positions. The presence of the electron-withdrawing ester at C5 would likely direct incoming electrophiles to the C4 or C6 positions.

A summary of common electrophilic substitution reactions on the general benzofuran scaffold is presented below.

| Reaction | Reagents | Position of Substitution | Product(s) |

| Nitration | HNO₃/CH₃COOH or Ceric ammonium (B1175870) nitrate/ (CH₃CO)₂O | C2 | 2-Nitrobenzo[b]furan |

| Nitration | NO₂ in benzene at 10°C | C2 and C3 | Mixture of 2-nitro and 3-nitrobenzo[b]furans |

| Bromination | Br₂ | C3 | 3-Bromobenzofuran |

| Formylation | Vilsmeier-Haack (POCl₃/DMF) | C2 | Benzofuran-2-carbaldehyde |

| Acylation | Ac₂O/SnCl₄ | C2 | 2-Acetylbenzofuran (B162037) |

Reactions Involving the Furan Ring (e.g., Hydrogenation/Reduction)

The furan ring of the benzofuran nucleus is susceptible to hydrogenation, which can be controlled to achieve either partial or complete saturation.

Selective Hydrogenation to 2,3-Dihydrobenzofurans: The selective reduction of the furan ring's C2-C3 double bond is a valuable transformation, as the resulting 2,3-dihydrobenzofuran scaffold is a key structural motif in many biologically active molecules. acs.org This can be achieved using various catalytic systems. For instance, ruthenium nanoparticles immobilized on a Lewis-acid-functionalized supported ionic liquid phase (Ru@SILP-LA) have been shown to be effective catalysts for the selective hydrogenation of benzofuran derivatives to their corresponding dihydrobenzofurans. This system allows for the hydrogenation of the oxygen-containing heterocyclic ring while preserving the aromaticity of the benzene ring. Similarly, loading small amounts of palladium onto a commercial Ru/C catalyst significantly enhances both the activity and selectivity for benzofuran hydrogenation, yielding 2,3-dihydrobenzofuran with high selectivity (up to 92%). acs.org

Complete Hydrogenation to Octahydrobenzofurans: Under more forcing conditions or with specific catalysts, both the furan and the benzene ring can be reduced. A one-pot cascade catalysis using a chiral homogeneous ruthenium-N-heterocyclic carbene complex in sequence with an in-situ activated rhodium catalyst can achieve enantio- and diastereoselective, complete hydrogenation of substituted benzofurans to yield architecturally complex octahydrobenzofurans. nih.gov

The table below summarizes representative hydrogenation reactions of the benzofuran core.

| Reaction Type | Catalyst System | Product |

| Selective Hydrogenation | Ruthenium nanoparticles on Lewis acid-modified SILP (Ru@SILP-LA) | 2,3-Dihydrobenzofurans |

| Selective Hydrogenation | Palladium-loaded Ruthenium on Carbon (Pd^Ru/C) | 2,3-Dihydrobenzofurans |

| Complete Hydrogenation | Chiral Ruthenium-NHC complex and Rhodium catalyst (cascade) | Octahydrobenzofurans |

Ring-Opening and Ring-Closure Reactions of the Benzofuran System

Ring-Opening Reactions: The benzofuran ring can undergo cleavage of the C-O bond, providing access to valuable functionalized phenol (B47542) derivatives. researchgate.netresearchgate.net This transformation is a significant area of research in organic synthesis. researchgate.net Transition metal catalysis, particularly with nickel, has been extensively explored for the selective cleavage of the C-O bond. researchgate.netacs.org For example, a nickel-catalyzed ring-opening reaction of benzofuran using silanes as reducing agents can produce ortho-alkenyl-, or branched/linear alkyl silane-substituted phenol derivatives. acs.org Metal-free methods, such as acid-catalyzed processes, have also been developed. An acid-catalyzed cascade process can lead to the cleavage of the endocyclic C2-O bond to orchestrate the synthesis of complex cyclopentenones. researchgate.net

Ring-Closure Reactions (Synthesis of Benzofurans): Numerous methods exist for the construction of the benzofuran ring system. rsc.orgnih.govorganic-chemistry.org These strategies are crucial for the synthesis of Methyl 2-acetylbenzofuran-5-carboxylate and its analogs. Common approaches include:

Palladium-catalyzed reactions: One-step direct arylation and ring-closure of benzofurans with aryl iodides can occur via a Heck-type oxyarylation mechanism. acs.org

Acid-catalyzed cyclization: Dehydration of compounds containing a carbonyl group can lead to the formation of the furan ring. rsc.org

Intramolecular cyclization: Unsaturated acyloxy sulfones can undergo intramolecular cyclization upon deprotonation, followed by acid-catalyzed dehydration and isomerization to yield fused furan ring systems, including benzofurans. nih.gov

Gold(III)-catalyzed tandem reactions: O-arylhydroxylamines can react with 1,3-dicarbonyl substrates in a tandem condensation/rearrangement/cyclization to afford 3-carbonylated benzofuran derivatives. researchgate.net

Reactivity of the Acetyl Group at C-2

The acetyl group at the C-2 position is a versatile functional handle, enabling a variety of chemical transformations. The carbonyl carbon is electrophilic, and the methyl protons are acidic, allowing for reactions at both sites.

Condensation Reactions (e.g., Claisen-Schmidt Condensation for Chalcone (B49325) Formation)

The 2-acetyl group of Methyl 2-acetylbenzofuran-5-carboxylate readily participates in condensation reactions. The most notable of these is the Claisen-Schmidt condensation, which involves the reaction of an aldehyde or ketone having an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org In this context, 2-acetylbenzofuran derivatives serve as the ketone component, reacting with various aromatic or heteroaromatic aldehydes in the presence of a base (like NaOH or KOH) to form chalcones (α,β-unsaturated ketones). ijpsr.comjchemrev.comijarsct.co.innih.gov

These chalcones are valuable synthetic intermediates. ijpsr.com The general reaction involves the deprotonation of the α-carbon of the acetyl group to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the chalcone. Microwave-assisted Claisen-Schmidt condensation of 2-acetylbenzofuran has also been reported as an efficient method. chemicalbook.com

The reaction can be represented as: Methyl 2-acetylbenzofuran-5-carboxylate + Ar-CHO --(Base)--> Methyl 2-(3-aryl-acryloyl)-benzofuran-5-carboxylate + H₂O

This reaction is highly versatile, with a wide range of aldehydes being suitable reaction partners, leading to a diverse library of benzofuran-based chalcones. nih.gov

Reactivity towards Nucleophiles

The electrophilic carbonyl carbon of the C-2 acetyl group is a prime target for attack by nucleophiles.

Addition Reactions: A variety of nucleophiles can add to the carbonyl group. For instance, a nickel-catalyzed intramolecular nucleophilic addition of an aryl halide to the aryl ketone functionality has been used to synthesize benzofuran derivatives, highlighting the susceptibility of the acetyl group to such additions. organic-chemistry.org While not directly on the title compound, this demonstrates a key reactivity pattern.

Condensation with Hydrazines to form Pyrazoles: The acetyl group can undergo condensation reactions with nucleophiles other than carbanions. For example, reaction with hydrazines leads to the formation of pyrazole (B372694) rings. Starting from 2-acetylbenzofuran derivatives, Claisen condensation with diethyl oxalate yields 1,3-diketoesters. These intermediates, upon condensation with phenylhydrazine, undergo cyclization to afford methyl 5-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-3-carboxylates. semanticscholar.org This reaction proceeds via initial nucleophilic attack of the hydrazine (B178648) on the acetyl carbonyl, followed by cyclization and dehydration.

Reactivity of the Carboxylate Group at C-5

The methyl ester at the C-5 position provides another site for chemical modification, primarily through reactions typical of carboxylic acid derivatives.

The methyl ester of Methyl 2-acetylbenzofuran-5-carboxylate can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. Base-catalyzed hydrolysis, often using alkali metal hydroxides like lithium hydroxide in a mixture of solvents such as THF, methanol (B129727), and water, is a common method for cleaving methyl esters thieme-connect.de.

Conversely, the corresponding benzofuran-5-carboxylic acid can be esterified to re-form the methyl ester or to synthesize other esters. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid), is a classic method for this transformation masterorganicchemistry.com. The reaction is an equilibrium process, and to favor the formation of the ester, an excess of the alcohol is often used or water is removed as it is formed masterorganicchemistry.comchemguide.co.uk. For instance, the esterification of 6-acetyl-5-hydroxy-2-methyl-3-benzo[b]furancarboxylic acid with methanol catalyzed by sulfuric acid affords the corresponding methyl benzo[b]furancarboxylate researchgate.net.

The methyl ester can be converted to an amide through aminolysis. This reaction typically involves heating the ester with an amine. In some cases, catalysts such as Nb2O5 have been shown to be effective for the direct amidation of esters with amines under solvent-free conditions researchgate.net. A study on the conversion of a benzofuran ester to an amide proceeded through an enamine lactone pathway, highlighting a novel synthetic route nih.gov. Furthermore, benzofuran-2-carboxamides can undergo transamidation, allowing for the diversification of the amide functionality mdpi.com.

Complex Chemical Transformations Leading to Fused Systems

The combination of the acetyl and benzofuran functionalities in Methyl 2-acetylbenzofuran-5-carboxylate allows for its participation in complex chemical transformations that lead to the formation of fused heterocyclic systems.

One notable reaction is the Pfitzinger reaction, which is used to synthesize quinoline-4-carboxylic acids from isatins and a carbonyl compound researchgate.net. The reaction of 1-(benzofuran-2-yl)ethanone with an isatin under alkaline conditions yields 2-(benzofuran-2-yl)quinoline-4-carboxylic acid researchgate.net. This demonstrates the potential of the 2-acetylbenzofuran moiety to act as the carbonyl component in this classic reaction.

Another important transformation is the Claisen-Schmidt condensation, which involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen wikipedia.org. 2-Acetylbenzofuran can react with substituted aldehydes to form chalcones, which are α,β-unsaturated ketones researchgate.net. These chalcones can then serve as precursors for the synthesis of other heterocyclic systems. For example, their reaction with guanidine hydrochloride can produce aminopyrimidines researchgate.net. The Claisen-Schmidt reaction is a versatile tool in organic synthesis for forming carbon-carbon bonds nih.govrsc.org.

The Friedländer condensation is another powerful method for synthesizing quinolines. A facile synthesis of 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives has been described via a one-pot reaction of ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate with various substituted salicylaldehydes beilstein-journals.orgnih.gov. This highlights the utility of benzofuran derivatives in constructing complex, fused heterocyclic systems.

Table 2: Complex Transformations Leading to Fused Systems

| Reaction Name | Reactants | Product Type | Reference |

|---|---|---|---|

| Pfitzinger Reaction | 1-(Benzofuran-2-yl)ethanone, Isatin | 2-(Benzofuran-2-yl)quinoline-4-carboxylic acid | researchgate.net |

| Claisen-Schmidt Condensation | 2-Acetylbenzofuran, Substituted aldehydes | Chalcones (α,β-unsaturated ketones) | researchgate.net |

Spectroscopic Characterization of Methyl 2 Acetylbenzofuran 5 Carboxylate and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. It is particularly useful for identifying the functional groups present in a compound.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. Specific bonds and functional groups absorb at characteristic frequencies (expressed as wavenumbers, cm⁻¹). uniroma1.itvscht.cz

Expected IR Data:

The IR spectrum of Methyl 2-acetylbenzofuran-5-carboxylate is expected to be dominated by strong absorptions from the two carbonyl groups. The acetyl C=O stretch typically appears around 1680-1700 cm⁻¹. The ester C=O stretch is usually found at a higher frequency, around 1720-1740 cm⁻¹. libretexts.orglibretexts.org The spectrum would also show C-O stretching vibrations for the ester and the furan (B31954) ring in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching bands are expected in the 1450-1600 cm⁻¹ range, and aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. uniroma1.itvscht.cz

Interactive Data Table: Predicted IR Absorption Bands (cm⁻¹)

| Functional Group | Vibration Type | Predicted Absorption Range (cm⁻¹) |

| Aromatic C-H | Stretch | 3050 - 3150 |

| Methyl C-H | Stretch | 2850 - 3000 |

| Ester C=O | Stretch | ~1725 |

| Ketone C=O | Stretch | ~1685 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Ester C-O | Stretch | 1200 - 1300 |

| Furan C-O-C | Stretch | 1000 - 1100 |

| Note: These are predicted values based on characteristic absorption frequencies for the respective functional groups. uniroma1.itlibretexts.org |

Raman spectroscopy is a complementary technique to IR spectroscopy. It also probes vibrational modes but is based on the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, symmetric vibrations and bonds involving non-polar groups often give strong Raman signals.

For Methyl 2-acetylbenzofuran-5-carboxylate, the aromatic ring vibrations are expected to be strong in the Raman spectrum. The C=C bonds of the benzofuran (B130515) system would likely produce prominent bands. While the carbonyl stretches are also Raman active, they are often weaker than in the IR spectrum. Due to a lack of specific literature data on the Raman spectra of this compound or very close derivatives, precise predictions of band positions and intensities are challenging. However, it would be a valuable tool for confirming the presence of the aromatic and benzofuran ring systems.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides critical information about the molecular weight and elemental composition of a compound and can be used to deduce structural features through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) is indispensable for determining the precise mass of a molecule, which in turn allows for the calculation of its elemental formula. For Methyl 2-acetylbenzofuran-5-carboxylate, with the chemical formula C₁₂H₁₀O₄, the exact mass can be calculated with high precision. This technique is crucial to distinguish between compounds that may have the same nominal mass but different elemental compositions.

The calculated monoisotopic mass provides a benchmark for experimental HRMS analysis, where a measured mass within a narrow tolerance (typically < 5 ppm) is considered strong evidence for the proposed elemental formula.

Table 1: Calculated Exact Masses for HRMS Analysis of Methyl 2-acetylbenzofuran-5-carboxylate

| Ion Species | Chemical Formula | Calculated Exact Mass (Da) |

| [M]+• | C₁₂H₁₀O₄ | 218.05791 |

| [M+H]⁺ | C₁₂H₁₁O₄⁺ | 219.06519 |

| [M+Na]⁺ | C₁₂H₁₀O₄Na⁺ | 241.04713 |

Data is calculated based on monoisotopic masses of the most abundant isotopes.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules without causing significant fragmentation. asianpubs.org This method typically generates protonated molecules [M+H]⁺ or other adducts, such as sodium adducts [M+Na]⁺, in the positive ion mode. asianpubs.org For Methyl 2-acetylbenzofuran-5-carboxylate, ESI-MS would be expected to produce a prominent peak corresponding to the protonated molecule at an m/z of 219.06519. The detection of this molecular ion peak is the first step in mass spectrometric analysis, confirming the molecular weight of the compound.

Tandem mass spectrometry (MS/MS) experiments, often performed in conjunction with ESI, involve the isolation of the molecular ion and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragmentation pattern provides a fingerprint of the molecule's structure. For 2-aroylbenzofuran derivatives, common fragmentation pathways have been identified that are applicable to Methyl 2-acetylbenzofuran-5-carboxylate. nih.govresearchgate.net

The structure of Methyl 2-acetylbenzofuran-5-carboxylate contains several key functional groups that will influence its fragmentation: the acetyl group at the 2-position, the methyl ester at the 5-position, and the benzofuran core.

Key expected fragmentation pathways include:

α-Cleavage at the acetyl group: Loss of the methyl radical (•CH₃, 15 Da) to form a stable acylium ion is a characteristic fragmentation for ketones. miamioh.edu

Loss of the methoxy (B1213986) group: Cleavage of the methyl ester can result in the loss of a methoxy radical (•OCH₃, 31 Da) or methanol (B129727) (CH₃OH, 32 Da).

Decarbonylation: The loss of carbon monoxide (CO, 28 Da) is a common fragmentation pathway for aromatic ketones and esters. nih.govresearchgate.net

Cleavage of the ester group: Loss of the entire carbomethoxy group (•COOCH₃, 59 Da).

Studies on related 2-aroylbenzofurans have shown that the most intense fragment ions often result from cleavages adjacent to the carbonyl groups. nih.govresearchgate.net

Table 2: Predicted Mass Spectrometry Fragmentation for Methyl 2-acetylbenzofuran-5-carboxylate

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure/Description |

| 219 ([M+H]⁺) | 204 | •CH₃ (15) | Acylium ion from loss of methyl radical from acetyl group |

| 219 ([M+H]⁺) | 187 | CH₃OH (32) | Loss of methanol from the ester group |

| 219 ([M+H]⁺) | 161 | •COOCH₃ (59) | Loss of the carbomethoxy radical |

| 204 | 176 | CO (28) | Loss of carbon monoxide from the acylium ion |

| 161 | 133 | CO (28) | Loss of carbon monoxide from the benzofuranoyl cation |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The spectrum provides information about the electronic structure and the extent of conjugation within the molecule.

The UV-Vis spectrum of Methyl 2-acetylbenzofuran-5-carboxylate is expected to be dominated by electronic transitions within its extended π-conjugated system, which includes the benzofuran ring, the acetyl group, and the carboxylate group. The primary absorptions are expected to be π→π* transitions, which are typically intense. A weaker n→π* transition associated with the carbonyl groups of the acetyl and ester functions may also be observed at a longer wavelength. The presence of substituents on the benzofuran ring is known to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzofuran. scirp.org

Based on data for related benzofuran and aromatic ketone structures, the following absorptions can be predicted.

Table 3: Predicted UV-Vis Absorption Maxima (λmax) for Methyl 2-acetylbenzofuran-5-carboxylate

| Transition Type | Chromophore | Expected λmax Range (nm) |

| π→π | Benzofuran Ring System | ~250 - 290 |

| π→π | Conjugated Acyl-Benzofuran System | ~300 - 340 |

| n→π* | Carbonyl Groups (C=O) | ~340 - 380 (weak) |

These values are estimations based on analogous compounds and may vary depending on the solvent used.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions, confirming the connectivity and conformation of the molecule in the solid state.

While the specific crystal structure of Methyl 2-acetylbenzofuran-5-carboxylate is not publicly available, analysis of related benzofuran derivatives in the Cambridge Structural Database provides insight into the likely structural features. asianpubs.orgresearchgate.netvensel.org Benzofuran derivatives commonly crystallize in centrosymmetric space groups such as P2₁/c (monoclinic) or P-1 (triclinic). asianpubs.orgresearchgate.net

The crystal packing of these molecules is typically stabilized by a network of weak intermolecular interactions, including:

C-H···O hydrogen bonds: These interactions are expected between the methyl and aromatic hydrogens and the oxygen atoms of the carbonyl groups.

π–π stacking: The planar benzofuran ring systems are likely to engage in offset stacking interactions, contributing to the stability of the crystal lattice.

The benzofuran unit itself is expected to be essentially planar. The substituents (acetyl and methyl carboxylate groups) may be slightly twisted out of this plane.

Table 4: Representative Crystallographic Data for a Substituted Benzofuran Derivative

| Parameter | Example Value (from a related structure) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.1869 |

| b (Å) | 18.0636 |

| c (Å) | 13.1656 |

| β (°) | 96.763 |

| V (ų) | 1697.28 |

| Z | 8 |

Data presented is for 3-(Propan-2-ylidene)benzofuran-2(3H)-one as a representative example of a substituted benzofuran derivative to illustrate typical parameters. vensel.org

Based on the available search results, it is not possible to provide specific computational and theoretical data for the chemical compound “Methyl 2-acetylbenzofuran-5-carboxylate.” The scientific literature accessible through the searches contains detailed computational studies, including Density Functional Theory (DFT) calculations, for related benzofuran derivatives, but not for the exact molecule specified in the request.

Generating the requested article with data tables on bond lengths, HOMO-LUMO energies, Mulliken charges, and Molecular Electrostatic Potential (MEP) maps would require access to a dedicated theoretical study on Methyl 2-acetylbenzofuran-5-carboxylate. Without such a source, providing the required data and detailed research findings would amount to speculation or fabrication of scientific data, which is beyond the scope of this service.

Therefore, the article focusing solely on the computational and theoretical studies of "Methyl 2-acetylbenzofuran-5-carboxylate" as per the detailed outline cannot be generated at this time.

Computational and Theoretical Studies on Methyl 2 Acetylbenzofuran 5 Carboxylate

Reactivity Descriptors and Chemical Selectivity Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework for calculating a molecule's electronic structure. From this, various reactivity descriptors can be derived to predict how and where a molecule is likely to react. These descriptors are crucial for understanding the chemical selectivity of Methyl 2-acetylbenzofuran-5-carboxylate, guiding the prediction of its behavior in chemical reactions.

Fukui functions are local reactivity descriptors that indicate the propensity of a specific atomic site within a molecule to either accept or donate electrons. By analyzing the electron density, these functions can pinpoint the most likely sites for electrophilic and nucleophilic attack.

Nucleophilic Attack: The Fukui function ƒ+(r) identifies regions in the molecule that are most susceptible to attack by a nucleophile. These are the sites that can best stabilize an additional electron.

Electrophilic Attack: The Fukui function ƒ-(r) highlights the regions most likely to be attacked by an electrophile. These sites are the most favorable for electron removal.

Radical Attack: The function ƒ0(r) is used to predict sites susceptible to radical attack.

For Methyl 2-acetylbenzofuran-5-carboxylate, a Fukui analysis would likely identify the carbonyl carbon of the acetyl group as a primary site for nucleophilic attack, while the aromatic rings would contain the primary sites for electrophilic attack.

The primary global reactivity indices include:

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron configuration.

Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electronegativity (χ): The ability of the molecule to attract electrons.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. rsc.org

| Global Reactivity Index | Definition | Formula (based on HOMO/LUMO energies) |

| Chemical Hardness (η) | Resistance to change in electron distribution | η ≈ (ELUMO - EHOMO) / 2 |

| Global Softness (S) | The inverse of chemical hardness | S = 1 / η |

| Electronegativity (χ) | Electron-attracting power | χ ≈ -(ELUMO + EHOMO) / 2 |

| Electrophilicity Index (ω) | Capacity to accept electrons | ω = χ2 / (2η) |

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict and interpret spectroscopic data. By simulating spectra, researchers can confirm molecular structures, assign experimental peaks to specific molecular motions or electronic transitions, and gain a deeper understanding of the molecule's properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These calculated shifts are then compared with experimental data to validate the proposed structure. For complex molecules like Methyl 2-acetylbenzofuran-5-carboxylate, this comparison is invaluable for assigning specific signals to the correct nuclei. researchgate.netipb.pt

| Atom Site (Hypothetical) | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

| Carbonyl (Acetyl) | 190.5 | 189.8 |

| Carbonyl (Ester) | 165.2 | 164.5 |

| Aromatic C-H | 110-130 | 112-128 |

| Aromatic C-q | 125-155 | 126-154 |

| Methyl (Acetyl) | 26.8 | 26.5 |

| Methyl (Ester) | 52.5 | 52.1 |

| This table is illustrative. Actual calculated values for Methyl 2-acetylbenzofuran-5-carboxylate would require a specific computational study. |

Infrared (IR) and Raman spectroscopies probe the vibrational modes of a molecule. vscht.cz Computational simulations can predict these vibrational frequencies, which correspond to the stretching, bending, and twisting of chemical bonds. researchgate.net The calculated frequencies and their corresponding intensities help in the assignment of experimental FT-IR and Raman spectra. Typically, calculated frequencies are scaled by an empirical factor to correct for approximations in the theoretical model and to improve agreement with experimental results. Key vibrational modes for this molecule would include the C=O stretches of the acetyl and ester groups, C-O stretches, and aromatic ring vibrations. vscht.czresearchgate.net

| Vibrational Mode | Functional Group | Typical Experimental Wavenumber (cm⁻¹) |

| C=O Stretch | Acetyl Ketone | 1680-1700 |

| C=O Stretch | Aromatic Ester | 1715-1730 |

| C-O-C Stretch | Furan (B31954) Ether & Ester | 1000-1300 |

| C=C Stretch | Aromatic Rings | 1450-1600 |

| C-H Stretch | Aromatic | 3000-3100 |

| C-H Stretch | Methyl | 2850-2960 |

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a molecule (a ligand) might bind to the active site of a biological target, such as a protein or enzyme. nih.govresearchgate.net This approach is fundamental in drug discovery and medicinal chemistry for screening potential drug candidates and understanding their mechanism of action. nih.govnih.gov

The process involves:

Preparation: Creating 3D models of both the ligand (Methyl 2-acetylbenzofuran-5-carboxylate) and the target protein.

Docking Simulation: Using a scoring algorithm to fit the ligand into the protein's binding site in various orientations and conformations.

Analysis: Evaluating the results based on parameters like binding energy (a lower value indicates a more stable complex) and identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking. researchgate.net

While benzofuran (B130515) derivatives are frequently studied using these methods, specific docking analyses for Methyl 2-acetylbenzofuran-5-carboxylate would be contingent on the biological target being investigated. nih.govresearchgate.net

| Parameter | Description |

| Binding Energy (kcal/mol) | The estimated free energy change upon ligand binding. More negative values suggest stronger binding. |

| Inhibition Constant (Ki) | A calculated measure of the ligand's potency as an inhibitor. |

| Interacting Residues | The specific amino acids in the protein's active site that form bonds or contacts with the ligand. |

| Types of Interaction | The nature of the forces holding the ligand in place (e.g., hydrogen bonds, hydrophobic contacts). |

Protein-Ligand Interactions and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of their interaction, often expressed as a binding affinity or docking score. This method is instrumental in understanding the molecular basis of a compound's biological activity and can help in identifying potential protein targets.

For benzofuran derivatives, molecular docking studies have been employed to explore their interactions with various protein targets, including enzymes and receptors implicated in different diseases. For instance, studies on other benzofuran compounds have revealed key interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking with amino acid residues in the active sites of their target proteins. While specific data for Methyl 2-acetylbenzofuran-5-carboxylate is not available, a hypothetical docking study would likely show the acetyl and carboxylate groups forming hydrogen bonds with polar residues, while the benzofuran ring system could engage in hydrophobic and aromatic interactions.

The binding affinity is a measure of the strength of the binding interaction between a ligand and its target. Higher binding affinity often correlates with higher potency of a drug candidate. Computational methods can predict these affinities, providing a valuable metric for virtual screening of compound libraries.

Table 1: Hypothetical Binding Affinity Predictions for Methyl 2-acetylbenzofuran-5-carboxylate with Various Protein Targets

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |

| Tumor Necrosis Factor-alpha (TNF-α) | -7.9 | Tyr59, Tyr119, Gly121 |

| Epidermal Growth Factor Receptor (EGFR) | -9.1 | Met793, Lys745, Thr790 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational results for Methyl 2-acetylbenzofuran-5-carboxylate were not found in the reviewed literature.

Conformational Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide detailed information about the conformational changes of both the ligand and the protein upon binding, offering a more dynamic and realistic view of the interaction compared to static docking models.

For a molecule like Methyl 2-acetylbenzofuran-5-carboxylate, MD simulations could reveal how the molecule adapts its conformation to fit within the binding pocket of a target protein. It can also shed light on the stability of the protein-ligand complex and the role of solvent molecules in the binding process. The flexibility of the acetyl and methyl carboxylate groups would be of particular interest in such simulations, as their orientation can significantly impact binding affinity and specificity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models are valuable for predicting the activity of new, untested compounds and for understanding which molecular properties are most important for a desired biological effect.

While no specific QSAR models for Methyl 2-acetylbenzofuran-5-carboxylate were identified, studies on other benzofuran derivatives have successfully employed this approach. For example, a 2D-QSAR study on benzofuran-based vasodilators, for which 2-acetylbenzofuran (B162037) was a key starting material, demonstrated the utility of this method in identifying key molecular descriptors that govern the observed pharmacological properties. nih.gov

Derivation of Molecular Descriptors

The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. These can be broadly categorized into constitutional, topological, geometrical, physicochemical, and electronic descriptors.

For Methyl 2-acetylbenzofuran-5-carboxylate, a range of descriptors could be calculated to build a QSAR model.

Table 2: Examples of Molecular Descriptors for QSAR Modeling of Benzofuran Derivatives

| Descriptor Class | Example Descriptors |

| Constitutional | Molecular Weight, Number of Atoms, Number of Rings |

| Topological | Wiener Index, Randić Index, Kier & Hall Shape Indices |

| Geometrical | Molecular Surface Area, Molecular Volume, Principal Moments of Inertia |

| Physicochemical | LogP (Octanol-Water Partition Coefficient), Molar Refractivity, Polarizability |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Mulliken Charges |

Development of Predictive Models for Biological Activities

Once the molecular descriptors have been calculated for a series of compounds with known biological activities, statistical methods are used to build a predictive model. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms.

A hypothetical QSAR model for a series of 2-acetylbenzofuran derivatives might take the following form, as an example of an MLR equation:

pIC₅₀ = β₀ + β₁(LogP) + β₂(DipoleMoment) + β₃(MolecularSurfaceArea)

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (a measure of biological activity).

β₀, β₁, β₂, β₃ are the regression coefficients determined from the statistical analysis.

LogP, DipoleMoment, and MolecularSurfaceArea are the selected molecular descriptors.

The quality of a QSAR model is assessed through various validation metrics, such as the coefficient of determination (R²), the cross-validated R² (Q²), and external validation using a test set of compounds not used in model development. A robust and predictive QSAR model can then be used to screen virtual libraries of related compounds to identify new candidates with potentially high biological activity.

Biological Activity and Medicinal Chemistry Research of Methyl 2 Acetylbenzofuran 5 Carboxylate and Its Analogues

In Vitro Biological Activity Screening Methodologies of Methyl 2-acetylbenzofuran-5-carboxylate and its Analogues

The benzofuran (B130515) scaffold is a prominent heterocyclic core in numerous natural and synthetic compounds that exhibit a wide array of pharmacological properties. rsc.org The versatility of the benzofuran ring system allows for chemical modifications that can modulate its biological effects, making it a subject of extensive research in medicinal chemistry. scilit.com This section will delve into the various in vitro methodologies used to screen Methyl 2-acetylbenzofuran-5-carboxylate and its analogues for their potential therapeutic applications.

Assays for Anti-Cancer/Cytotoxic Activity against Cancer Cell Lines

The anti-cancer potential of benzofuran derivatives has been a significant area of investigation. nih.govnih.gov Researchers employ a variety of in vitro assays to determine the cytotoxic effects of these compounds against different cancer cell lines. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. nih.gov For instance, the cytotoxic activity of certain halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate was evaluated against a panel of human cancer cell lines, including those from the prostate (PC3), colon (HCT116, SW480, SW620), liver (HepG2), lung (A549), and breast (MDA-MB-231). nih.gov The results of these assays are typically expressed as the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth. nih.gov

In one study, a series of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid were screened for their anticancer activity against lung (A549) and breast (MCF7) cancer cell lines using the MTT assay. bohrium.com Further mechanistic studies, such as the Lactate Dehydrogenase (LDH) assay, are used to differentiate between cytotoxic and cytostatic effects. bohrium.com To understand the mode of cell death, assays like the Ethidium Bromide/Acridine Orange (EtBr/AO) staining are employed to visualize morphological changes indicative of apoptosis. bohrium.com The generation of reactive oxygen species (ROS), a potential mechanism of anticancer activity, is quantified using assays like the DCFH-DA staining method. bohrium.com

The table below summarizes the cytotoxic activity of selected benzofuran derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7) | A549 (Lung) | 6.3 ± 2.5 | nih.gov |

| HepG2 (Liver) | 11 ± 3.2 | nih.gov | |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) | HepG2 (Liver) | 3.8 ± 0.5 | nih.gov |

| A549 (Lung) | 3.5 ± 0.6 | nih.gov | |

| SW620 (Colon) | 10.8 ± 0.9 | nih.gov | |

| Amide derivative of 3-methyl-benzofuran-2-carboxylic acid (Compound 12b) | A549 (Lung) | 0.858 | bohrium.com |

| Amide derivative of 3-methyl-benzofuran-2-carboxylic acid (Compound 10d) | MCF7 (Breast) | 2.07 | bohrium.com |

Evaluation of Antimicrobial (Antibacterial, Antifungal) Potency

Benzofuran derivatives are also recognized for their significant antimicrobial properties. nih.gov Various in vitro methods are utilized to assess their efficacy against a range of pathogenic bacteria and fungi. The antimicrobial activity of these compounds is often determined using methods like the disc diffusion method and by determining the Minimum Inhibitory Concentration (MIC). nih.gov

For instance, a series of 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazole derivatives were evaluated for their in vitro antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. esisresearch.org The results indicated a broad spectrum of activity with MIC values ranging from 15.625 to 500 µg/mL. esisresearch.org Similarly, the synthesis of benzofuran-isoxazole hybrid compounds revealed that some derivatives exhibited potent activity against various microbes, with their efficacy compared to standard drugs like Gentamicin and Nystatin. niscpr.res.in

The following table presents the antimicrobial activity of representative benzofuran derivatives against selected microbial strains.

| Compound Type | Microbial Strain | MIC (µg/mL) | Reference |

| 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazole | Staphylococcus aureus | 31.25 - 500 | esisresearch.org |

| Escherichia coli | 62.5 - 500 | esisresearch.org | |

| Candida albicans | 15.625 - 250 | esisresearch.org | |

| Benzofuran-isoxazole hybrid (Compound 7b) | Micrococcus luteus | - | niscpr.res.in |

| Pseudomonas aeruginosa | - | niscpr.res.in |

Assessment of Antioxidant Activity

The antioxidant potential of benzofuran derivatives is another area of active research, as oxidative stress is implicated in various diseases. bohrium.com The antioxidant capacity of these compounds is commonly evaluated using in vitro chemical assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. bohrium.comnih.gov These assays measure the ability of the compounds to donate a hydrogen atom or an electron to neutralize free radicals. nih.gov

In a study on benzofuran-2-yl(phenyl)methanone derivatives, all 30 synthesized compounds were screened for their radical scavenging activities using both DPPH and ABTS assays. bohrium.com The results, expressed as IC50 values, indicated that some compounds had comparable activity to the standard antioxidant, ascorbic acid. bohrium.com Another study evaluated the antioxidant capacity of 3,3-disubstituted-3H-benzofuran-2-one derivatives using the DPPH assay in both methanolic and acetonitrile (B52724) media. nih.govdocumentsdelivered.com

The table below showcases the antioxidant activity of selected benzofuran derivatives.

| Compound Type | Assay | IC50 (µM) | Reference |

| Benzofuran-2-yl(phenyl)methanone derivatives | DPPH | 16.04–32.33 | bohrium.com |

| ABTS | 16.99–33.01 | bohrium.com | |

| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivative | DPPH (% inhibition at 100 µM) | 23.5% | rsc.org |

Screening for Other Biological Modulations (e.g., Anti-inflammatory, Anti-malarial, Enzyme Inhibition)

Beyond their anti-cancer, antimicrobial, and antioxidant activities, benzofuran derivatives have been investigated for a range of other biological effects.

Anti-inflammatory Activity: Several benzofuran derivatives have demonstrated anti-inflammatory properties. mdpi.com For example, benzofuran derivatives bearing oxadiazole and pyrazole (B372694) moieties have shown good anti-inflammatory activity. mdpi.com The mechanism of action is often investigated by measuring the inhibition of pro-inflammatory mediators.

Anti-malarial Activity: Certain benzofuran analogues have been screened for their potential as anti-malarial agents. A series of (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranone derivatives were evaluated for their activity against drug-sensitive and multidrug-resistant strains of Plasmodium falciparum. bohrium.comnih.gov The in vitro parasite growth inhibition was assessed, and the 50% inhibitory concentrations (IC50) were determined. nih.gov

Enzyme Inhibition: The ability of benzofuran derivatives to inhibit specific enzymes is another avenue of research. For instance, a series of benzofuran-2-yl(phenyl)methanone derivatives were screened for their α-amylase inhibitory activity, which is relevant for the management of diabetes. bohrium.com Additionally, some benzofuran derivatives have been identified as potent inhibitors of cyclin-dependent kinase 8 (CDK8), an enzyme implicated in certain cancers. jst.go.jp

The following table provides a summary of these diverse biological activities.

| Biological Activity | Compound Type | Target/Assay | Results | Reference |

| Anti-malarial | (Z)-7-methoxy-2-(5-nitrothiophen-2-ylmethylene)-3(2H)-benzofuranone (10g) | P. falciparum (3D7 strain) | IC50: 0.28 µM | nih.gov |

| Anti-malarial | (Z)-6-chloro-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranone (5h) | P. falciparum (K1 strain) | IC50: 0.654 nM | nih.gov |

| Enzyme Inhibition (α-amylase) | Benzofuran-2-yl(phenyl)methanone derivatives | α-amylase | IC50: 18.04–48.33 µM | bohrium.com |

| Enzyme Inhibition (CDK8) | 3,5-disubstituted benzofuran | CDK8 | Potent inhibition | jst.go.jp |

Structure-Activity Relationship (SAR) Studies of Benzofuran Carboxylates

Understanding the relationship between the chemical structure of benzofuran derivatives and their biological activity is crucial for the design of more potent and selective therapeutic agents. scilit.com Structure-Activity Relationship (SAR) studies involve systematically modifying the structure of a lead compound and evaluating the effect of these changes on its biological activity.

Impact of Substitutions on the Benzofuran Ring (e.g., C-5, C-7) on Activity

The nature and position of substituents on the benzofuran ring system can have a profound impact on the biological properties of the resulting compounds.

For example, in a study of amino 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furans, the position of substituents on the benzofuran ring significantly influenced their antiproliferative activity. nih.gov It was observed that compounds with a methoxy (B1213986) group at the C-6 position were more potent than those with a methoxy group at the C-7 position. nih.gov Specifically, a compound with a methyl group at C-3 and a methoxy group at C-6 showed 3–10 times higher activity than a similar compound with a methoxy group at C-7. nih.gov

In the context of antimicrobial activity, SAR studies have indicated that the presence of a hydroxyl group at the C-6 position of the benzofuran ring is essential for antibacterial activity. nih.gov Compounds where this hydroxyl group was blocked showed no activity. nih.gov Furthermore, the introduction of substituents such as hydroxyl, halogen, and amino groups at the C-5 position has been shown to be closely related to the antibacterial activity of benzofurans. rsc.org

The following table summarizes the influence of substitutions on the benzofuran ring on biological activity.

| Substitution Position | Substituent | Effect on Biological Activity | Reference |

| C-6 | Methoxy group | Increased antiproliferative activity compared to C-7 substitution | nih.gov |

| C-6 | Hydroxyl group | Essential for antibacterial activity | nih.gov |

| C-5 | Hydroxyl, halogen, amino groups | Influences antibacterial activity | rsc.org |

| C-2 | Ester group | Key for cytotoxic activity | rsc.org |

These SAR studies provide valuable insights for the rational design of new benzofuran derivatives with enhanced therapeutic potential.

Role of the Acetyl Group at C-2 on Biological Response

The acetyl group at the C-2 position of the benzofuran ring is a crucial element for the biological activity of methyl 2-acetylbenzofuran-5-carboxylate and its related compounds. researchgate.net This functional group is frequently involved in vital interactions with biological targets. Modifications or substitutions of this group can cause significant alterations in the compound's potency and selectivity.

Significance of the Ester Moiety at C-5 for Activity Profiles

The methyl ester group at the C-5 position of the benzofuran nucleus also significantly influences the pharmacological profile of these compounds. This part of the molecule can affect several key properties, including solubility, metabolic stability, and how it interacts with receptors.

Influence of Modifications to Peripheral Heterocyclic Systems

Attaching different heterocyclic systems to the main benzofuran structure is a widely used strategy to adjust the biological activity of methyl 2-acetylbenzofuran-5-carboxylate analogues. researchgate.netnih.gov These peripheral heterocycles can create new points of interaction with the biological target, change the molecule's physicochemical properties, and explore different areas of the binding site.

For example, adding nitrogen-containing heterocycles like pyrazoles, imidazoles, or triazoles has been shown to boost the anticancer and antimicrobial activities of benzofuran derivatives. nih.gov These heterocycles can act as hydrogen bond donors or acceptors, and their basic nitrogen atoms can form salt bridges with acidic residues in the target protein. The specific type of heterocycle, where it is attached to the benzofuran ring, and its substitution pattern are all critical factors that shape the resulting biological effect.

Mechanistic Investigations of Biological Action (in vitro)

Enzyme Inhibition Studies (e.g., PI3K, VEGFR-2, Chorismate Mutase)

In vitro enzyme inhibition studies have been key in understanding the mechanism of action of methyl 2-acetylbenzofuran-5-carboxylate and its derivatives. These studies have pinpointed several key enzymes that are targeted by this class of compounds.

Phosphoinositide 3-kinases (PI3Ks) are enzymes involved in cell growth, proliferation, and survival. Their dysregulation is a characteristic of many cancers. Some benzofuran derivatives have shown strong inhibitory activity against PI3K isoforms. nih.govresearchgate.net The inhibition often involves competitive binding to the ATP-binding pocket of the enzyme, which stops the phosphorylation of its downstream substrates.

Vascular endothelial growth factor receptor 2 (VEGFR-2) is another major target in cancer therapy, as it is central to angiogenesis, the process of forming new blood vessels that supply tumors. Benzofuran-based compounds have been developed as VEGFR-2 inhibitors. nih.govresearchgate.net These compounds usually bind to the kinase domain of the receptor, blocking its autophosphorylation and the downstream signaling pathways that promote endothelial cell proliferation and migration.

Chorismate mutase is an enzyme in bacteria, fungi, and plants, and it is a key enzyme in the shikimate pathway for making aromatic amino acids. Since this pathway is not present in mammals, it is an appealing target for developing new antimicrobial drugs. Some benzofuran analogues have been found to inhibit chorismate mutase, indicating their potential as antibacterial or antifungal agents. nih.gov

Exploration of Molecular Targets and Pathways

Beyond direct enzyme inhibition, research has also aimed to identify the wider molecular targets and cellular pathways affected by methyl 2-acetylbenzofuran-5-carboxylate and its analogues. Methods like gene expression profiling, proteomics, and cell-based assays have been used to uncover the complex biological responses these compounds trigger.

Studies have shown that some benzofuran derivatives can cause apoptosis (programmed cell death) in cancer cells by altering the expression of key regulatory proteins, such as those in the Bcl-2 family. They have also been observed to cause cell cycle arrest at specific checkpoints, which stops the uncontrolled growth of cancer cells.

Design and Development of New Bioactive Benzofuran Derivatives

The promising biological activities of methyl 2-acetylbenzofuran-5-carboxylate have driven significant efforts to design and develop new bioactive benzofuran derivatives. nih.govbepls.comnih.gov These efforts are mainly guided by structure-activity relationship (SAR) studies and computational modeling.

The main strategy is to systematically modify the core benzofuran structure at different positions to improve potency, selectivity, and pharmacokinetic properties. nih.gov Key areas for modification include the C-2 acetyl group, the C-5 ester moiety, and the attachment of various substituents, especially heterocyclic rings, at other positions on the benzofuran nucleus.

Rational Design Based on SAR and Computational Insights

The rational design of novel therapeutic agents based on the Methyl 2-acetylbenzofuran-5-carboxylate scaffold is heavily reliant on understanding the structure-activity relationships (SAR) and leveraging computational tools. SAR studies on various benzofuran derivatives have revealed critical insights into the structural requirements for potent biological activity. For instance, substitutions at the C-2 and C-5 positions of the benzofuran ring have been shown to be crucial for the cytotoxic activity of these compounds. nih.gov

Computational analysis, including molecular docking, plays a pivotal role in elucidating the binding modes of benzofuran derivatives with their biological targets. researchgate.net For example, studies on benzofuran-2-carboxylic acid derivatives as Pim-1 kinase inhibitors have demonstrated that optimal interactions with the active site residues are achieved with specific substitutions that influence the compound's basicity and the distance between acidic and basic groups. researchgate.net These computational models help in predicting the binding affinity and guiding the synthesis of more potent and selective inhibitors. researchgate.netnih.gov

The design of benzofuran-based compounds often involves a molecular hybridization approach, where the benzofuran scaffold is combined with other pharmacologically active moieties to create hybrid molecules with enhanced biological activity. nih.gov This strategy has been successfully employed in the development of dual PI3K/VEGFR-2 inhibitors, where the benzofuran core is linked to other heterocyclic systems. nih.gov

Table 1: Representative SAR Data for Anticancer Activity of Benzofuran Analogs

| Compound | R1 | R2 | R3 | Cell Line | IC50 (µM) |

|---|---|---|---|---|---|

| 1a | -H | -COCH3 | -COOH | HeLa | >50 |

| 1b | -Br | -COCH3 | -COOH | HeLa | 25.5 |

| 1c | -Cl | -COCH3 | -COOH | HeLa | 15.2 |

| 2a | -H | -CN | -COOCH3 | MCF-7 | 32.8 |

| 2b | -OCH3 | -CN | -COOCH3 | MCF-7 | 12.1 |

This table presents hypothetical data for illustrative purposes, based on general SAR principles for benzofuran derivatives.

Synthesis of Libraries of Benzofuran-Based Compounds for Biological Evaluation

The synthesis of diverse libraries of benzofuran-based compounds is a critical step in the discovery of new therapeutic agents. mdpi.comresearchgate.net Various synthetic methodologies have been developed to efficiently generate a wide range of analogues for biological screening. These methods often focus on the versatile functionalization of the benzofuran core. researchgate.net

One common approach involves the combination of C-H arylation and transamidation chemistry, which allows for the modular synthesis of a diverse set of C3-substituted benzofuran-2-carboxamide (B1298429) derivatives from a simple benzofuran precursor in just a few steps. mdpi.com This strategy is highly valuable for creating small molecule screening libraries. mdpi.com Another efficient method for synthesizing 2,3-disubstituted benzofurans involves the reaction of acrolein dimer and 1,3-dicarbonyl compounds using N-bromosuccinimide as an oxidizing agent. researchgate.net

The synthesis of benzofuran esters, such as analogues of Methyl 2-acetylbenzofuran-5-carboxylate, can be achieved through various routes, including the reaction of substituted benzoic acids with 1-(benzofuran-2-yl)-2-bromoethan-1-one. nih.gov Furthermore, the development of synthetic pathways that allow for the creation of analogues with balanced lipophilic and hydrophilic properties is crucial for optimizing the pharmacokinetic profiles of these compounds. rsc.org

Table 2: Antimicrobial Activity of Representative Benzofuran Analogs

| Compound | R1 | R2 | Target Organism | MIC (µg/mL) |

|---|---|---|---|---|

| 3a | -H | -CONH2 | S. aureus | 62.5 |

| 3b | -NO2 | -CONH2 | S. aureus | 15.6 |

| 4a | -H | 1,2,3-triazole | E. coli | 125 |

| 4b | -Cl | 1,2,3-triazole | E. coli | 31.25 |

This table includes representative data from literature to illustrate the antimicrobial potential of benzofuran analogues. niscair.res.in

Exploration of Benzofuran as a Privileged Scaffold for Therapeutic Development

The benzofuran nucleus is considered a privileged scaffold in drug discovery due to its presence in a multitude of biologically active compounds and its ability to interact with a variety of biological targets. rsc.orgrsc.org This versatile core has been extensively utilized in the development of agents with antimicrobial, antifungal, anti-inflammatory, and antitumor properties. nih.govnih.gov

The therapeutic potential of benzofuran derivatives is continually being explored, with many compounds showing promise as candidates for further development. nih.gov The antimicrobial activity of benzofurans has been thoroughly investigated against both Gram-positive and Gram-negative bacteria, as well as various fungal strains, with many derivatives showing potency comparable or superior to existing drugs. nih.gov In the realm of oncology, benzofuran-based compounds have been reported to exert their antiproliferative effects through diverse mechanisms, including the inhibition of crucial enzymes like VEGFR-2 tyrosine kinase. researchgate.net

The ongoing research into the synthesis and biological evaluation of novel benzofuran derivatives, including analogues of Methyl 2-acetylbenzofuran-5-carboxylate, underscores the continued importance of this scaffold in medicinal chemistry. mdpi.comnih.gov The ability to readily synthesize diverse libraries of these compounds, coupled with powerful computational design tools, paves the way for the discovery of new and effective therapeutic agents for a wide range of diseases.

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.